Cas no 823218-51-5 (5-fluoro-3-iodopyridin-2-amine)

5-fluoro-3-iodopyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-5-fluoro-3-iodopyridine
- 2-Pyridinamine,5-fluoro-3-iodo-
- 5-fluoro-3-iodopyridin-2-amine
- 5-Fluoro-3-iodo-pyridin-2-ylamine
- 2-amino-3-iodo-5-fluoropyridine
- 5-fluoro-3-iodo-2-aminopyridine
- 5-fluoro-3-iodo-2-pyridylamine
- 5-Fluoro-3-iodo-2-pyridinamine (ACI)
- 5-Fluoro-3-iodo-pyridin-2-amine
- 5-Fluoro-3-iodopyridin-2-ylamine
- DB-082117
- DTXSID90594024
- J-507943
- SY139257
- 2-Pyridinamine, 5-fluoro-3-iodo-
- SCHEMBL298068
- DS-10514
- EN300-108948
- 823218-51-5
- BCP26410
- WQSPIURCJCRCIF-UHFFFAOYSA-N
- AKOS005258183
- 5-fluoro-3-iodo-pyrid-2-ylamine
- MFCD08688587
- AB48199
- 5-Fluoro-3-iodo-pyridin-2-ylamine, AldrichCPR
- CS-W021567
- Z1269165281
-
- MDL: MFCD08688587
- Inchi: 1S/C5H4FIN2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)
- InChI Key: WQSPIURCJCRCIF-UHFFFAOYSA-N
- SMILES: FC1C=C(I)C(N)=NC=1
Computed Properties
- Exact Mass: 237.94000
- Monoisotopic Mass: 237.94
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 38.9A^2
Experimental Properties
- Density: 2.139
- Boiling Point: 269℃
- Flash Point: 117℃
- PSA: 38.91000
- LogP: 1.98870
5-fluoro-3-iodopyridin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM105400-5g |
2-Amino-5-fluoro-3-iodopyridine |
823218-51-5 | 98% | 5g |
$223 | 2024-07-23 | |
Enamine | EN300-108948-2.5g |
5-fluoro-3-iodopyridin-2-amine |
823218-51-5 | 95% | 2.5g |
$104.0 | 2023-10-27 | |
Enamine | EN300-108948-0.25g |
5-fluoro-3-iodopyridin-2-amine |
823218-51-5 | 95% | 0.25g |
$48.0 | 2023-10-27 | |
Enamine | EN300-108948-5.0g |
5-fluoro-3-iodopyridin-2-amine |
823218-51-5 | 95% | 5g |
$113.0 | 2023-05-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A93810-5g |
2-Amino-5-fluoro-3-iodopyridine |
823218-51-5 | 98% | 5g |
¥1503.0 | 2022-10-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A93810-1g |
2-Amino-5-fluoro-3-iodopyridine |
823218-51-5 | 98% | 1g |
¥535.0 | 2022-10-09 | |
eNovation Chemicals LLC | Y1210755-25G |
5-fluoro-3-iodopyridin-2-amine |
823218-51-5 | 97% | 25g |
$520 | 2024-07-21 | |
eNovation Chemicals LLC | D509732-1g |
5-Fluoro-3-iodopyridin-2-aMine |
823218-51-5 | 97% | 1g |
$160 | 2024-05-24 | |
Fluorochem | 076358-5g |
2-Amino-5-fluoro-3-iodopyridine |
823218-51-5 | 95% | 5g |
£238.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IP829-100mg |
5-fluoro-3-iodopyridin-2-amine |
823218-51-5 | 98% | 100mg |
183CNY | 2021-05-08 |
5-fluoro-3-iodopyridin-2-amine Production Method
Production Method 1
1.2 Reagents: Sodium bicarbonate ; pH 8 - 9, rt
5-fluoro-3-iodopyridin-2-amine Raw materials
5-fluoro-3-iodopyridin-2-amine Preparation Products
5-fluoro-3-iodopyridin-2-amine Related Literature
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James C. Burnett,Chaemin Lim,Brian D. Peyser,Lalith P. Samankumara,Marina Kovaliov,Raffaele Colombo,Stacie L. Bulfer,Matthew G. LaPorte,Ann R. Hermone,Connor F. McGrath,Michelle R. Arkin,Rick Gussio,Donna M. Huryn,Peter Wipf Org. Biomol. Chem. 2017 15 4096
Additional information on 5-fluoro-3-iodopyridin-2-amine
Introduction to 5-fluoro-3-iodopyridin-2-amine (CAS No. 823218-51-5)
5-fluoro-3-iodopyridin-2-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 823218-51-5, this compound represents a unique structural motif that combines fluorine, iodine, and amine functional groups on a pyridine backbone. The presence of these heteroatoms not only enhances its chemical reactivity but also opens up diverse possibilities for its application in drug discovery and development.
The< strong>fluorine atom in the molecule is particularly noteworthy due to its ability to influence metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. Fluorinated pyridines are frequently incorporated into modern pharmaceuticals because they can improve the overall efficacy and selectivity of the compounds. In contrast, the< strong>iodine substituent provides a handle for further chemical modifications, enabling synthetic chemists to explore various derivatization pathways. The< strong>amine group, located at the 2-position of the pyridine ring, serves as a versatile nucleophile or coordinating site, making this compound a valuable intermediate in multi-step synthetic routes.
The significance of< strong>5-fluoro-3-iodopyridin-2-amine is further underscored by its emerging role in the development of novel therapeutic agents. Recent studies have highlighted its potential as a building block for small-molecule inhibitors targeting various biological pathways. For instance, researchers have leveraged its structural features to design molecules with enhanced activity against kinases and other enzymes implicated in cancer and inflammatory diseases. The combination of fluorine and iodine in this scaffold allows for fine-tuning of electronic properties, which is crucial for optimizing binding interactions with biological targets.
In addition to its applications in oncology, there is growing interest in< strong>5-fluoro-3-iodopyridin-2-amine for developing treatments against infectious diseases. The amine functionality provides a scaffold for constructing peptidomimetics that mimic natural bioactive peptides while offering improved pharmacological profiles. Furthermore, the iodine atom can be readily engaged in cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely used to construct complex molecular architectures. These reactions are particularly valuable in medicinal chemistry for generating libraries of diverse compounds for high-throughput screening.
The synthetic utility of< strong>5-fluoro-3-iodopyridin-2-amine has been demonstrated through several innovative approaches reported in recent literature. One notable example involves its use as a precursor in the preparation of fluorinated pyridines with modified regioselectivity. By carefully controlling reaction conditions, chemists can achieve selective functionalization at different positions on the pyridine ring, allowing for the creation of tailored derivatives with specific biological activities. This flexibility makes it an indispensable tool for medicinal chemists seeking to optimize lead compounds.
The incorporation of< strong>fluorine,< strong>iodine, and< strong>amine groups into a single molecular framework has also led to exciting developments in materials science and agrochemicals. Beyond pharmaceutical applications, this compound serves as a precursor for designing advanced materials with unique electronic properties. The presence of these heteroatoms imparts distinct spectroscopic characteristics and reactivity patterns, making it suitable for applications in luminescent probes and catalytic systems.
The growing body of research on< strong>5-fluoro-3-iodopyridin-2-amine underscores its importance as a versatile intermediate in synthetic chemistry. As new methodologies emerge, the potential applications of this compound are likely to expand further. For instance, recent advances in photoredox catalysis have opened up new avenues for using halogenated pyridines as substrates for efficient functionalization under mild conditions. Such innovations not only streamline synthetic routes but also enable access to novel molecular architectures that were previously inaccessible.
In conclusion,< strong>5-fluoro-3-iodopyridin-2-amine (CAS No. 823218-51-5) represents a cornerstone compound in modern chemical synthesis and drug discovery. Its unique combination of heteroatoms offers unparalleled opportunities for designing molecules with tailored properties and functionalities. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of pharmaceutical innovation.
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